2-(4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-27-16-6-9-18-14(11-16)3-2-10-20(18,24)13-22-29(25,26)17-7-4-15(5-8-17)28-12-19(21)23/h4-9,11,22,24H,2-3,10,12-13H2,1H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBHPNZGFRCDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Tetrahydronaphthalene moiety : Contributes to hydrophobic interactions and potential receptor binding.
- Sulfamoyl group : Known for its role in drug design, particularly in enhancing solubility and bioactivity.
- Phenoxyacetyl group : Often associated with anti-inflammatory and analgesic properties.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds can possess antimicrobial properties. For instance, compounds similar to those derived from the tetrahydronaphthalene framework have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anti-inflammatory Effects : The sulfamoyl group is often linked with anti-inflammatory activity. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
- Cytotoxicity against Cancer Cells : Some studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The specific mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, including those involved in inflammatory pathways and cell survival.
- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases or lipoxygenases, which play crucial roles in inflammation and pain pathways.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of tetrahydronaphthalene derivatives found that modifications to the sulfamoyl group significantly enhanced activity against resistant strains of bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Study 2: Anti-inflammatory Activity
In a model of induced inflammation, a related compound exhibited significant reduction in edema and inflammatory markers when administered at therapeutic doses. This suggests that similar structural features in this compound could yield beneficial effects in inflammatory conditions .
Data Summary
Scientific Research Applications
Pharmacological Properties
Research indicates that 2-(4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenoxy)acetamide exhibits several pharmacological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds possess antimicrobial properties. For instance, compounds similar to those derived from this framework have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Anti-inflammatory Effects
The sulfamoyl group is often associated with anti-inflammatory activity. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Cytotoxicity against Cancer Cells
Some studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The specific mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of tetrahydronaphthalene derivatives found that modifications to the sulfamoyl group significantly enhanced activity against resistant strains of bacteria. The compound demonstrated a Minimum Inhibitory Concentration (MIC) value comparable to standard antibiotics.
Study 2: Anti-inflammatory Activity
In a model of induced inflammation, a related compound exhibited significant reduction in edema and inflammatory markers when administered at therapeutic doses. This suggests that similar structural features in this compound could yield beneficial effects in inflammatory conditions.
Comparison with Similar Compounds
Substituent Variations
- N-(4-Nitrophenyl)-(2-hydroxynaphthalen-1-yl)methyl-acetamide (): Shares a naphthalene backbone and acetamide group but replaces the sulfamoyl-phenoxy moiety with a nitro-phenyl group.
- 2-(2-Chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-tetrahydronaphthalen-1-yl)methyl)acetamide (): Structurally analogous but substitutes the sulfamoyl-phenoxy group with a chloro-fluorophenylacetamide chain. The halogen atoms may increase metabolic stability compared to the sulfamoyl group .
- Triazole-linked acetamides (): Compounds like 6a–m incorporate a 1,2,3-triazole ring instead of the sulfamoyl bridge. The triazole’s rigidity and hydrogen-bonding capacity contrast with the sulfamoyl group’s flexibility and polarity .
Core Modifications
- Benzimidazole-sulfonyl acetamides (): Derivatives such as 3ae and 3af feature benzimidazole-sulfonyl groups instead of tetrahydronaphthalene. The benzimidazole’s aromaticity and basicity could enhance interactions with biological targets like proton pumps or kinases .
Spectroscopic and Physicochemical Properties
Table 1: Key Spectroscopic Data
- IR : The target’s sulfamoyl group exhibits S=O stretches near 1300 cm⁻¹, absent in triazole or nitro analogues. Triazole compounds show distinct C–N stretches (~1303 cm⁻¹) .
- NMR : The tetrahydronaphthalene moiety in the target compound likely causes upfield shifts for aliphatic protons (δ 1.5–3.0), contrasting with aromatic-rich analogues like 6b .
Research Findings and Gaps
- Structural Diversity: Modifications at the sulfamoyl-phenoxy region significantly alter physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) .
- Synthetic Feasibility : CuAAC () and Betti base reactions () offer robust routes for analogues, but the target’s synthesis may require specialized sulfamoylating agents.
- Unanswered Questions: No direct data on the target’s bioactivity, solubility, or metabolic stability are available. Comparative studies with halogenated or nitro-substituted analogues are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
